molecular formula C9H17ClN2 B2633733 1-Aminocyclooctane-1-carbonitrile hydrochloride CAS No. 20095-67-4

1-Aminocyclooctane-1-carbonitrile hydrochloride

Cat. No.: B2633733
CAS No.: 20095-67-4
M. Wt: 188.7
InChI Key: CBIBMHRKPNYEGP-UHFFFAOYSA-N
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Description

1-Aminocyclooctane-1-carbonitrile hydrochloride is a high-purity organic compound with the molecular formula C9H17ClN2 and a molecular weight of 188.7 g/mol . It is supplied as a powder and requires storage at 4°C . This compound belongs to the class of nitriles and features an eight-membered cyclooctane ring backbone substituted with both an amino and a nitrile functional group at the same carbon atom, a structure that classifies it as an alpha-aminonitrile. This specific architecture makes it a valuable and versatile building block in organic synthesis and medicinal chemistry research. While direct studies on this specific octane derivative are limited in the public domain, related structures, such as 1-aminocyclopentane-1-carboxylic acid, have been the subject of research into their biological activity and mechanism of action, suggesting potential pathways for exploration . Similarly, the cyclopentane analogue is recognized as a key intermediate in the synthesis of active pharmaceutical ingredients, underscoring the utility of this class of compounds . As a bifunctional molecule, this compound is of significant interest for developing novel chemical entities. Its eight-membered ring provides a distinct spatial geometry compared to more common five or six-membered rings, which can be crucial in drug discovery for probing specific enzyme active sites or constructing molecular scaffolds with unique conformational properties. Researchers may employ this compound in the synthesis of novel macrocyclic compounds, complex amines, or as a precursor for further chemical modifications. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-aminocyclooctane-1-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2.ClH/c10-8-9(11)6-4-2-1-3-5-7-9;/h1-7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIBMHRKPNYEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)(C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods: In industrial settings, the production of 1-aminocyclooctane-1-carbonitrile hydrochloride typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

Chemical Reactions Analysis

Types of Reactions: 1-Aminocyclooctane-1-carbonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Aminocyclooctane-1-carbonitrile hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-aminocyclooctane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitrile groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of 1-Aminocyclooctane-1-carbonitrile hydrochloride and related cyclic amine nitriles:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Hazards
This compound C₈H₁₄ClN₂ ~173.67 (calculated) Not reported Avoid heat, dust inhalation
1-Amino-1-cyclopropanecarbonitrile hydrochloride C₄H₇ClN₂ 118.56 214–220 Acute toxicity (H302, H315)
1-Aminocyclohexanecarbonitrile hydrochloride C₇H₁₂ClN₂ 161.64 (calculated) Not reported Limited data; similar precautions
1-Aminocyclopentanecarbonitrile hydrochloride C₆H₁₀ClN₂ 147.61 (calculated) Not reported Limited data; similar precautions
4-Aminocyclohexanecarbonitrile hydrochloride C₇H₁₂ClN₂ 161.64 (calculated) Not reported Structural similarity (79%)

Structural and Physical Properties

  • Ring Size and Stability: Smaller rings (e.g., cyclopropane) exhibit higher ring strain, leading to lower thermal stability compared to the eight-membered cyclooctane. For example, 1-Amino-1-cyclopropanecarbonitrile hydrochloride has a melting point of 214–220°C , while larger-ring analogs may have higher melting points due to reduced strain and stronger intermolecular forces.
  • Solubility and Reactivity : The hydrochloride salt form enhances water solubility across all compounds. The nitrile group confers reactivity in nucleophilic additions, useful in synthesizing amines or carboxylic acids.

Hazard Profiles

  • Cyclopropane Derivatives: 1-Amino-1-cyclopropanecarbonitrile hydrochloride is classified with acute toxicity (oral, dermal) and requires strict handling protocols .
  • Cyclooctane Analog : While specific toxicity data are unavailable, its larger size may reduce volatility and inhalation risks compared to smaller-ring compounds. General precautions include avoiding heat and dust exposure .

Biological Activity

1-Aminocyclooctane-1-carbonitrile hydrochloride (CAS No. 20095-67-4) is an organic compound with a unique structure characterized by an eight-membered cyclooctane ring. Its biological activity is of significant interest due to its potential applications in medicinal chemistry and biochemistry. This article explores the compound's biological mechanisms, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₇ClN₂, with a molecular weight of 188.7 g/mol. The compound features both an amino group and a nitrile group, which are crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The amino and nitrile groups facilitate binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Biological Activity Overview

Research has shown that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which may have implications in drug design for treating diseases where these enzymes play a role.
  • Protein-Ligand Interactions : It serves as a valuable tool in studying enzyme-substrate interactions and protein-ligand binding dynamics .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Enzyme Activity : A study demonstrated that the compound inhibits the activity of specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.
  • Binding Affinity Analysis : Another research focused on the binding affinity of the compound to various protein targets using surface plasmon resonance (SPR) techniques. Results indicated a significant binding interaction, which could be exploited for drug development .
  • Toxicological Assessment : Toxicity studies revealed that while the compound shows promising biological effects, it also exhibits cytotoxicity at higher concentrations, necessitating further investigation into its safety profile .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

Compound NameStructure TypeKey Biological Activity
1-Aminocyclohexane-1-carbonitrile hydrochlorideSix-membered ringModerate enzyme inhibition
1-Aminocyclopentane-1-carbonitrile hydrochlorideFive-membered ringLow binding affinity
This compound Eight-membered ring High enzyme inhibition and binding affinity

This table illustrates that the eight-membered structure of this compound contributes to its distinct chemical and biological properties compared to smaller cyclic analogs.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 1-aminocyclooctane-1-carbonitrile hydrochloride to minimize byproducts?

Synthetic routes for cyclic nitriles often involve cyclization reactions or functional group transformations. For example, cyclopropane-derived nitriles (e.g., 1-amino-1-cyclopropanecarbonitrile hydrochloride) are synthesized via nucleophilic substitution or ring-opening reactions under controlled pH and temperature . For cyclooctane analogs, consider:

  • Stepwise cyclization : Use precursors like cyclooctane carboxylic acid derivatives with ammonia/cyanide sources.
  • Catalytic optimization : Employ Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.
  • Purification : Utilize recrystallization in polar aprotic solvents (e.g., methanol/water mixtures) to isolate the hydrochloride salt. Monitor byproducts via TLC or HPLC, as described for clonidine hydrochloride analysis .

Q. How can researchers validate the purity of this compound using chromatographic methods?

Adopt HPLC protocols validated for structurally similar compounds (e.g., clonidine hydrochloride):

  • Column : C18 reversed-phase (150 mm × 4.6 mm, 5 µm) .
  • Mobile phase : Phosphate buffer (pH 3.0)/acetonitrile (70:30 v/v) at 1 mL/min flow rate.
  • Detection : UV at 207–210 nm, adjusted based on the compound’s λmax.
  • Calibration : Linear range of 1–100 µg/mL with R² > 0.998. Include recovery studies (spiked samples) to assess accuracy (target: 98–102%) .

Q. What stability-indicating parameters should be monitored during storage of this compound?

  • Hygroscopicity : Store in desiccators (20–25°C) with silica gel, as cyclopropane analogs show sensitivity to moisture .
  • Thermal stability : Conduct accelerated degradation studies (40–60°C/75% RH) over 4 weeks, analyzing via HPLC for decomposition products.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and monitor changes in absorbance or crystallinity .

Advanced Research Questions

Q. How can computational modeling assist in predicting the reactivity of this compound in nucleophilic environments?

  • DFT calculations : Optimize the molecule’s geometry (e.g., Gaussian 16) to evaluate electron density at the nitrile group and amine moiety. Compare with cyclopropane analogs, where steric hindrance in the cyclooctane ring may reduce nucleophilic attack .
  • Reactivity descriptors : Calculate Fukui indices to identify susceptible sites for electrophilic/nucleophilic interactions.

Q. What are the challenges in resolving stereochemical impurities in this compound, and how can they be addressed?

  • Chiral chromatography : Use polysaccharide-based columns (Chiralpak AD-H) with hexane/ethanol mobile phases.
  • NMR analysis : Employ NOESY or ROESY to confirm spatial arrangements of substituents on the cyclooctane ring.
  • Crystallography : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) to isolate enantiomers .

Q. How can researchers reconcile contradictory solubility data for this compound across different solvent systems?

  • Method standardization : Use the shake-flask method at 25°C, as per ICH Q6A guidelines.
  • Solvent selection : Prioritize DMSO for stock solutions (sparingly soluble) and methanol for dilutions, noting discrepancies due to pH or ionic strength variations .
  • Data normalization : Express solubility as mg/mL ± SD across triplicate experiments.

Methodological Tables

Q. Table 1: Representative HPLC Parameters for Purity Analysis

ParameterValue/DescriptionReference Method
ColumnKromasil C18, 150 × 4.6 mmAdapted from
Mobile PhasePhosphate buffer:ACN (70:30)
Flow Rate1.0 mL/min
Detection Wavelength210 nm
Retention Time~8.2 min (hypothetical)N/A

Q. Table 2: Stability Study Design

ConditionDurationKey Metrics Assessed
40°C/75% RH4 weeksPurity (HPLC), mass loss
UV light (300–400 nm)48 hrsAbsorbance shift, degradation
Freeze-thaw cycles3 cyclesParticle size, crystallinity

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